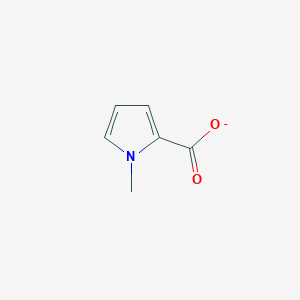![molecular formula C9H8BrNO B12867920 2-Bromo-7-ethylbenzo[d]oxazole](/img/structure/B12867920.png)
2-Bromo-7-ethylbenzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-7-ethylbenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine and ethyl groups in the structure of this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-ethylbenzo[d]oxazole typically involves the cyclization of 2-aminophenol with an appropriate brominated precursor. One common method is the condensation of 2-aminophenol with an aromatic aldehyde in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and mesoporous titania–alumina mixed oxide (MTAMO) at 50°C . The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-7-ethylbenzo[d]oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The benzoxazole ring can be reduced to form benzoxazolines.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 2-amino-7-ethylbenzo[d]oxazole or 2-thio-7-ethylbenzo[d]oxazole.
Oxidation: Formation of 2-bromo-7-carboxybenzo[d]oxazole.
Reduction: Formation of 2-bromo-7-ethylbenzoxazoline.
Scientific Research Applications
2-Bromo-7-ethylbenzo[d]oxazole has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals with potential anticancer, antibacterial, and antifungal activities.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological systems.
Material Science: It is employed in the development of fluorescent dyes and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-7-ethylbenzo[d]oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom can form halogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the benzoxazole ring can interact with hydrophobic pockets in receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-7-methylbenzo[d]oxazole: Similar structure but with a methyl group instead of an ethyl group.
2-Chloro-7-ethylbenzo[d]oxazole: Similar structure but with a chlorine atom instead of a bromine atom.
2-Bromo-7-ethylbenzoxazoline: Reduced form of 2-Bromo-7-ethylbenzo[d]oxazole.
Uniqueness
This compound is unique due to the presence of both bromine and ethyl groups, which confer specific reactivity and biological activity. The bromine atom enhances its ability to form halogen bonds, while the ethyl group provides hydrophobic interactions, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C9H8BrNO |
|---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
2-bromo-7-ethyl-1,3-benzoxazole |
InChI |
InChI=1S/C9H8BrNO/c1-2-6-4-3-5-7-8(6)12-9(10)11-7/h3-5H,2H2,1H3 |
InChI Key |
VTJAMEZEONCLFR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)N=C(O2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


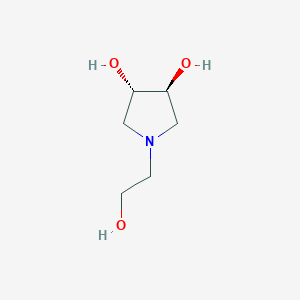
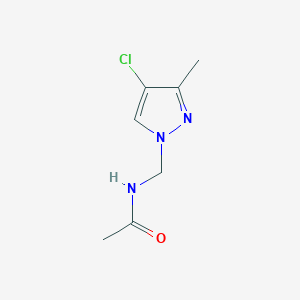
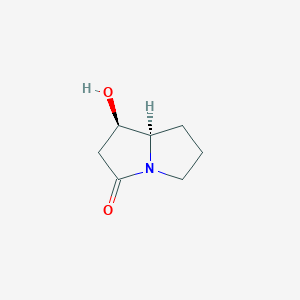

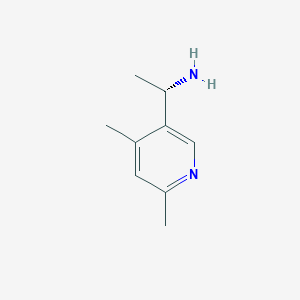
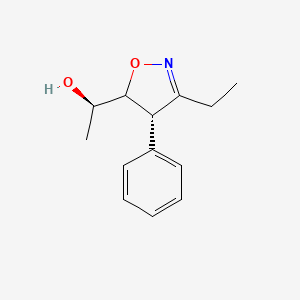



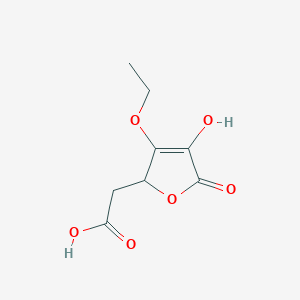
![3-Methyl-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid](/img/structure/B12867936.png)
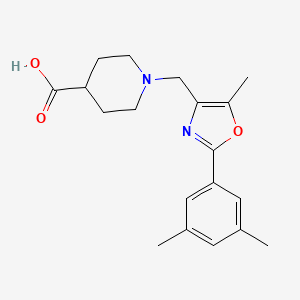
![4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B12867948.png)
